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Compound Name: OADS

Cat. No.: B609701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of genetic variants in the 2'-5'-

oligoadenylate synthetase (OAS) gene family—referred to collectively as OADS—in influencing

susceptibility to a range of human diseases. The OAS gene cluster, located on chromosome

12, includes key antiviral enzymes such as OAS1, OAS2, and OAS3. These proteins are

pivotal components of the innate immune system, acting as sensors for viral double-stranded

RNA (dsRNA). Upon activation, OAS enzymes synthesize 2'-5'-linked oligoadenylates (2-5A),

which in turn activate RNase L, leading to the degradation of viral and cellular RNA and the

inhibition of viral replication.[1] Genetic variations within the OADS genes can significantly alter

protein function, impacting an individual's ability to mount an effective immune response and

influencing their susceptibility to various infectious and autoimmune diseases.[2][3]

Quantitative Data Summary
The following tables summarize the associations between specific OADS genetic variants and

disease susceptibility, providing a quantitative overview for comparative analysis.

Table 1: Association of OADS Genetic Variants with Multiple Sclerosis (MS)
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Table 2: Association of OADS Genetic Variants with COVID-19 Susceptibility and Severity
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Table 3: Association of OADS Genetic Variants with Other Infectious Diseases
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling

pathways and experimental workflows relevant to the study of OADS genetic variants.
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Caption: The OAS/RNase L signaling pathway initiated by viral dsRNA.
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Caption: A generalized experimental workflow for OADS variant analysis.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of OADS
genetic variants.

Genotyping of OADS Variants by Restriction Fragment
Length Polymorphism (RFLP)
This protocol is adapted from the methodology used to genotype OAS1 SNPs in multiple

sclerosis studies.[5]

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a

standard phenol-chloroform extraction method or a commercial DNA extraction kit.

PCR Amplification: The region of the OADS gene containing the SNP of interest is amplified

by polymerase chain reaction (PCR).

Reaction Mixture:

100 ng Genomic DNA
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10 pmol of each primer (forward and reverse)

200 µM of each dNTP

1.5 mM MgCl₂

1x PCR Buffer

1 U Taq DNA Polymerase

Nuclease-free water to a final volume of 25 µL.

PCR Cycling Conditions:

Initial denaturation: 95°C for 5 minutes.

35 cycles of:

Denaturation: 94°C for 30 seconds.

Annealing: 58-62°C for 30 seconds (primer-dependent).

Extension: 72°C for 45 seconds.

Final extension: 72°C for 7 minutes.

Restriction Enzyme Digestion: The PCR product is digested with a restriction enzyme that

specifically recognizes and cuts one of the allelic variants.

Reaction Mixture:

10 µL PCR product

10 U Restriction Enzyme

1x Restriction Enzyme Buffer

Nuclease-free water to a final volume of 20 µL.
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Incubation: Incubate at the optimal temperature for the specific enzyme (e.g., 37°C) for 2-4

hours.

Gel Electrophoresis: The digested products are separated by size on a 2-3% agarose gel

stained with ethidium bromide. The resulting banding pattern reveals the genotype of the

individual.

Gene Expression Analysis by Real-Time Quantitative
PCR (qRT-PCR)
This protocol is used to quantify the expression levels of different OADS transcripts.

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a

TRIzol-based method or a commercial kit. 1 µg of total RNA is then reverse transcribed into

cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

Real-Time PCR:

Reaction Mixture:

2 µL cDNA

10 µL 2x SYBR Green Master Mix

0.5 µM of each primer (forward and reverse)

Nuclease-free water to a final volume of 20 µL.

Cycling Conditions (typical):

Initial denaturation: 95°C for 10 minutes.

40 cycles of:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute.
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Data Analysis: The relative expression of the target OADS gene is calculated using the 2-

ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Functional Analysis of OAS1 Protein Variants
This protocol outlines the steps to assess the functional consequences of OAS1 genetic

variants.

Cell Culture and Transfection: Human cell lines (e.g., HEK293T or A549) are cultured in

appropriate media. Plasmids containing the coding sequences for different OAS1 variants

are transfected into the cells using a lipid-based transfection reagent.

Western Blotting:

Protein Extraction: 48 hours post-transfection, cells are lysed in RIPA buffer to extract total

protein.

SDS-PAGE and Transfer: Protein lysates are separated by SDS-polyacrylamide gel

electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

against OAS1, followed by a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vitro OAS Activity Assay:

Immunoprecipitation: OAS1 protein variants are immunoprecipitated from transfected cell

lysates using an anti-OAS1 antibody.

Synthetase Reaction: The immunoprecipitated protein is incubated in a reaction buffer

containing ATP and poly(I:C) (a synthetic dsRNA analog).

2-5A Detection: The production of 2-5A is measured using various methods, such as a

fluorescence-based assay or by detecting the degradation of a fluorescently labeled RNA

substrate by activated RNase L.[11]
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Functional Consequences of Key OADS Genetic
Variants
Genetic variations in the OADS genes can have significant functional consequences, altering

the protein's enzymatic activity, expression levels, and subcellular localization.

A prime example is the single nucleotide polymorphism rs10774671 in the OAS1 gene. This

variant is located at a splice acceptor site. The 'G' allele allows for proper splicing, leading to

the production of the p46 protein isoform, which exhibits high enzymatic activity.[7][8]

Conversely, the 'A' allele disrupts this splice site, resulting in the production of alternative

isoforms like p42, p48, and p52, which have reduced enzymatic activity.[8][12] This difference

in activity directly impacts the downstream activation of RNase L and the subsequent antiviral

response. The 'A' allele, leading to lower OAS1 activity, has been associated with increased

susceptibility to severe COVID-19 and multiple sclerosis.[4][8]

Another important variant is rs3741981 in OAS1, a non-synonymous SNP that results in a

Serine to Glycine substitution at amino acid position 162. While its functional impact is still

under investigation, it is often found in a haplotype with rs10774671, and this combination has

been strongly associated with an increased risk of multiple sclerosis.[5]

In OAS2, the 'C' allele of rs1293767 has been linked to a lower susceptibility to symptomatic

COVID-19, suggesting a protective role, though the precise molecular mechanism remains to

be fully elucidated.[10] Similarly, the 'T' allele of rs2285932 in OAS3 is associated with a

decreased likelihood of developing symptomatic COVID-19.[10]

The functional impact of these and other OADS variants is an active area of research.

Understanding how these genetic differences translate into altered protein function is crucial for

developing targeted therapies and personalized medicine approaches for a variety of diseases.

The interplay between different OAS isoforms and their regulation by genetic variants adds a

layer of complexity to the innate immune response, highlighting the importance of further

investigation in this field.[11][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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